2-Methyl-1H-benzo[d]imidazole-4,7-diamine
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Overview
Description
2-Methyl-1H-benzo[d]imidazole-4,7-diamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of two amino groups at positions 4 and 7, along with a methyl group at position 2, makes this compound particularly interesting for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-methyl-o-phenylenediamine with formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metals may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-benzo[d]imidazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit protein kinases or topoisomerases, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antitumor activity by inhibiting protein kinases.
1H-Benzimidazole-2-thiol: Exhibits antimicrobial and antifungal properties.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is unique due to the presence of two amino groups and a methyl group, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazole-4,7-diamine |
InChI |
InChI=1S/C8H10N4/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,9-10H2,1H3,(H,11,12) |
InChI Key |
ZRYQIAZYYLQBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N1)N)N |
Origin of Product |
United States |
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